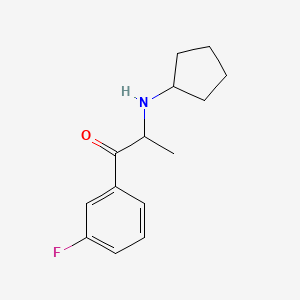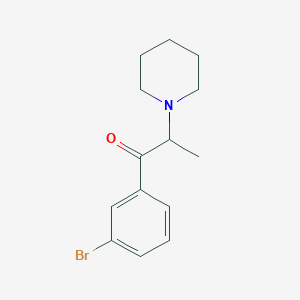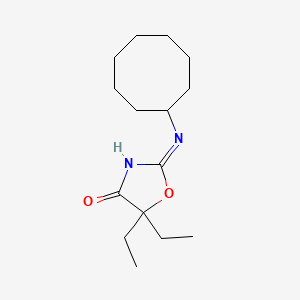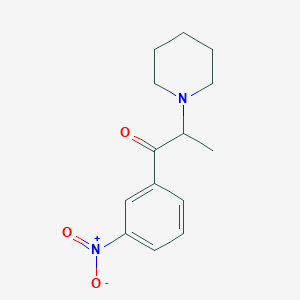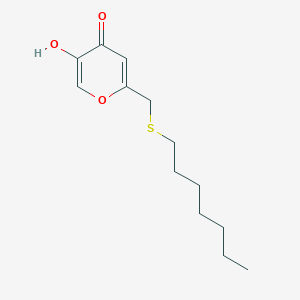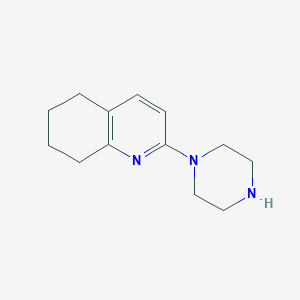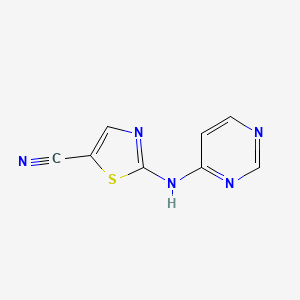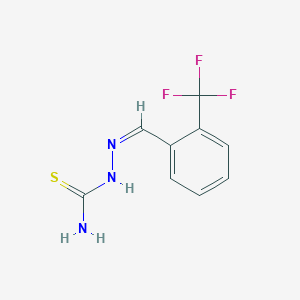
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from the reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide, resulting in a molecule that features both trifluoromethyl and thiosemicarbazone functional groups. These functional groups contribute to the compound’s reactivity and potential utility in diverse research areas.
Méthodes De Préparation
The synthesis of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-(trifluoromethyl)benzaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure to obtain pure this compound .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes, such as cathepsin B, which plays a role in cancer cell proliferation and metastasis. The compound’s ability to chelate metal ions also contributes to its biological activity, as it can interfere with metal-dependent enzymes and processes .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2-(Trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has similar structural features but includes a fluorophenyl group, which may alter its reactivity and biological activity.
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone:
These similar compounds highlight the versatility of thiosemicarbazone derivatives and their potential for further modification to enhance specific properties and activities.
Propriétés
Formule moléculaire |
C9H8F3N3S |
|---|---|
Poids moléculaire |
247.24 g/mol |
Nom IUPAC |
[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-4-2-1-3-6(7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5- |
Clé InChI |
IVJQRNPGHXNEJE-RZNTYIFUSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N\NC(=S)N)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




